molecular formula C9H14O2 B14632572 (1R,2R)-2-ethoxycyclohex-3-ene-1-carbaldehyde CAS No. 52866-28-1

(1R,2R)-2-ethoxycyclohex-3-ene-1-carbaldehyde

Cat. No.: B14632572
CAS No.: 52866-28-1
M. Wt: 154.21 g/mol
InChI Key: DMNPATRDUSBTAD-DTWKUNHWSA-N
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Description

(1R,2R)-2-Ethoxycyclohex-3-ene-1-carbaldehyde is a chiral organic compound with a unique structure that includes an ethoxy group and an aldehyde functional group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-ethoxycyclohex-3-ene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of a suitable cyclohexene derivative with an ethoxy group and an aldehyde precursor under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Ethoxycyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of (1R,2R)-2-ethoxycyclohex-3-ene-1-carboxylic acid.

    Reduction: Formation of (1R,2R)-2-ethoxycyclohex-3-ene-1-methanol.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

(1R,2R)-2-Ethoxycyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-ethoxycyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The ethoxy group may also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Methoxycyclohex-3-ene-1-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    (1R,2R)-2-Ethoxycyclohex-3-ene-1-methanol: Similar structure but with an alcohol group instead of an aldehyde group.

Uniqueness

(1R,2R)-2-Ethoxycyclohex-3-ene-1-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on a chiral cyclohexene ring

Properties

CAS No.

52866-28-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(1R,2R)-2-ethoxycyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-2-11-9-6-4-3-5-8(9)7-10/h4,6-9H,2-3,5H2,1H3/t8-,9+/m0/s1

InChI Key

DMNPATRDUSBTAD-DTWKUNHWSA-N

Isomeric SMILES

CCO[C@@H]1C=CCC[C@H]1C=O

Canonical SMILES

CCOC1C=CCCC1C=O

Origin of Product

United States

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